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(phenyl)methanamine
For: Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of (R)-(4-Bromophenyl)
(phenyl)methanamine, a chiral amine that serves as a critical intermediate in the synthesis of

pharmaceutically active compounds. This document details its chemical identity, including CAS

number and structure, and presents in-depth information on its synthesis, and applications in

drug discovery, particularly as a precursor for δ-opioid receptor ligands and antifungal agents.

Detailed experimental protocols, quantitative data, and visualizations of synthetic and biological

pathways are included to support researchers in their scientific endeavors.

Chemical Identity and Properties
(R)-(4-Bromophenyl)(phenyl)methanamine is a chiral primary amine with a single

stereocenter. Its enantiomerically pure form is essential for the stereospecific synthesis of

various active pharmaceutical ingredients (APIs).
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Property Value

IUPAC Name (1R)-1-(4-bromophenyl)-1-phenylmethanamine

CAS Number 220441-81-6 (free base)

220441-84-9 (hydrochloride salt)

Molecular Formula C₁₃H₁₂BrN

Molecular Weight 262.15 g/mol (free base)

298.61 g/mol (hydrochloride salt)

Appearance Neat oil (free base)

SMILES N--INVALID-LINK--C2=CC=CC=C2

InChI Key CUGXLVXNFZFUFF-CYBMUJFWSA-N

Structure:

Synthesis of (R)-(4-Bromophenyl)
(phenyl)methanamine
The synthesis of enantiomerically pure (R)-(4-Bromophenyl)(phenyl)methanamine can be

achieved through various methods, including asymmetric reduction of the corresponding imine

or resolution of a racemic mixture.

Asymmetric Synthesis
A common approach for the asymmetric synthesis of chiral amines is the catalytic reduction of

a prochiral imine.

Experimental Protocol: Asymmetric Reduction of N-(4-bromobenzhydrylidene)amine
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This protocol is adapted from methodologies for the asymmetric synthesis of

diarylmethylamines.

Imine Formation: 4-Bromobenzophenone is reacted with a suitable amine source, such as

ammonia or a protected amine, in the presence of a dehydrating agent to form the

corresponding N-(4-bromobenzhydrylidene)amine.

Asymmetric Reduction: The resulting imine is then subjected to asymmetric hydrogenation

using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine

ligand (e.g., (R)-BINAP). The reaction is typically carried out under a hydrogen atmosphere

in an appropriate organic solvent.

Work-up and Purification: Following the reduction, the catalyst is removed by filtration. The

solvent is evaporated, and the crude product is purified by column chromatography to yield

enantiomerically enriched (R)-(4-Bromophenyl)(phenyl)methanamine. The enantiomeric

excess (ee) is determined by chiral HPLC.

Resolution of Racemic (±)-(4-Bromophenyl)
(phenyl)methanamine
Resolution of a racemic mixture is another widely used method to obtain the desired

enantiomer.

Experimental Protocol: Diastereomeric Salt Crystallization

This method relies on the formation of diastereomeric salts with a chiral resolving agent, which

have different solubilities and can be separated by fractional crystallization.

Salt Formation: A solution of racemic (±)-(4-Bromophenyl)(phenyl)methanamine in a suitable

solvent (e.g., methanol or ethanol) is treated with a solution of a chiral resolving agent, such

as L-(+)-tartaric acid.

Crystallization: The mixture is allowed to cool, leading to the selective crystallization of one

diastereomeric salt.

Isolation and Liberation of the Free Amine: The crystalline salt is collected by filtration and

can be recrystallized to improve diastereomeric purity. The purified salt is then treated with a
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base (e.g., NaOH) to liberate the free (R)-(4-Bromophenyl)(phenyl)methanamine, which is

subsequently extracted with an organic solvent.

Applications in Drug Development
(R)-(4-Bromophenyl)(phenyl)methanamine is a valuable building block in the synthesis of

various therapeutic agents.

Synthesis of δ-Opioid Receptor Ligands
This compound serves as a key intermediate in the preparation of selective δ-opioid receptor

ligands, which are being investigated for their potential as analgesics with a reduced side-effect

profile compared to traditional opioids.[1]

Experimental Workflow: Synthesis of a δ-Opioid Receptor Ligand

The following diagram illustrates a generalized synthetic pathway for the preparation of a δ-

opioid receptor agonist from (R)-(4-Bromophenyl)(phenyl)methanamine.
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Caption: Generalized workflow for the synthesis of a δ-opioid receptor ligand.

Synthesis of Antifungal Agents
(R)-(4-Bromophenyl)(phenyl)methanamine is also utilized in the synthesis of chiral azole

derivatives, such as enantiomers of bifonazole and related compounds, which exhibit antifungal

properties.[1]

Experimental Protocol: Synthesis of a Chiral Azole Antifungal Agent
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N-Alkylation: (R)-(4-Bromophenyl)(phenyl)methanamine is reacted with a suitable azole-

containing alkylating agent in the presence of a base to form the N-alkylated product.

Purification: The crude product is purified by crystallization or column chromatography to

yield the final chiral azole antifungal agent. The biological activity of the synthesized

compound is then evaluated through in vitro antifungal assays against various fungal strains.

Signaling Pathway of the δ-Opioid Receptor
The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the

inhibitory G-protein, Gαi/o. Activation of the δ-opioid receptor by an agonist leads to a cascade

of intracellular events that ultimately modulate neuronal excitability and neurotransmitter

release.
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Caption: Simplified signaling pathway of the δ-opioid receptor.
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Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and application of

(R)-(4-Bromophenyl)(phenyl)methanamine and its derivatives, as reported in the literature.

Parameter Method/Compound Value Reference

Enantiomeric Excess

(ee)
Asymmetric Synthesis >95% [1]

Yield
Diastereomeric Salt

Resolution
Variable -

δ-Opioid Receptor

Binding Affinity (Ki)
Derivative Ligand

Varies (nM to µM

range)
[1]

Antifungal Activity

(MIC)

Chiral Azole

Derivative
Varies (µg/mL range) [1]

Note: The specific values for yield and biological activity are highly dependent on the specific

reaction conditions and the structure of the final derivative.

Conclusion
(R)-(4-Bromophenyl)(phenyl)methanamine is a fundamentally important chiral building block

in medicinal chemistry and drug development. Its value lies in providing a stereochemically

defined core for the synthesis of complex molecules with specific biological activities. The

synthetic routes outlined in this guide, coupled with an understanding of its application in

targeting the δ-opioid receptor and fungal pathogens, provide a solid foundation for

researchers and scientists. Further exploration of novel synthetic methodologies and

applications of this versatile intermediate will continue to be a valuable endeavor in the pursuit

of new therapeutic agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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